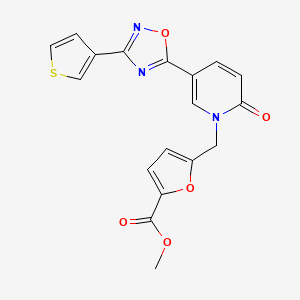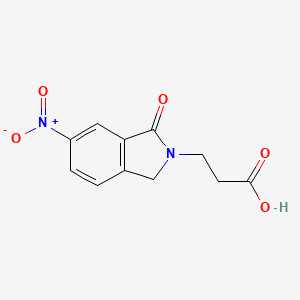![molecular formula C16H27N3O2 B2502617 N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide CAS No. 1607271-76-0](/img/structure/B2502617.png)
N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various acetamide derivatives has been explored in the provided studies, with a focus on their potential pharmacological applications. In one study, a series of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs were synthesized and evaluated for anticonvulsant activity. The most effective compound in this series was found to be a racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, which showed promising results in both MES and focal seizure models . Another study presented a facile microwave-assisted synthesis of spiro-1,3-oxazine derivatives from N-(2-(cyclohex-1-en-1-yl)ethyl)acetamides/benzamides, catalyzed by in situ generated trimethylsilyl iodide . Additionally, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for selective EGFR kinase inhibitors, was described, highlighting a new route for its preparation .
Molecular Structure Analysis
The molecular structures of the synthesized acetamides are crucial for their biological activity. The trans- and cis-isomers of the acetamides mentioned in the first study have different spatial arrangements, which could influence their interaction with biological targets such as voltage-gated sodium channels and GABA receptors. The spiro-1,3-oxazine derivatives synthesized in the second study feature a unique three-dimensional structure that could be relevant for their potential biological activities. The structure of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide is particularly important as it serves as an intermediate for the synthesis of kinase inhibitors, where the cyano and ethoxy groups play a significant role in the molecule's reactivity and interaction with the target enzymes.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these acetamides are varied and include condensation, cyclization, and functional group transformations. The synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides involves the formation of an amide bond . The microwave-assisted cyclization to form spiro-1,3-oxazines is an example of a cyclization reaction that leads to a complex heterocyclic system. The synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide involves multiple steps, including acylation, ethylation, reduction, and thermal cyclization, demonstrating the complexity of reactions needed to obtain such a specific intermediate.
Physical and Chemical Properties Analysis
While the provided studies do not offer extensive data on the physical and chemical properties of the synthesized compounds, some insights can be gleaned from their molecular structures and the nature of their synthesis. For instance, the presence of hydroxycyclohexyl and dimethylphenoxy groups in the anticonvulsant acetamides suggests these compounds are likely to have moderate lipophilicity, which is important for crossing the blood-brain barrier. The spiro-1,3-oxazine derivatives may exhibit unique physicochemical properties due to their spirocyclic structure. The key intermediate for EGFR kinase inhibitors is likely to have specific solubility and stability characteristics required for its role in further chemical transformations.
Wissenschaftliche Forschungsanwendungen
Cyclization and Synthesis Applications
Cyclization reactions involving aryl radicals, such as those described by Gonzalez-Lopez de Turiso and Curran (2005), can be relevant to the study of N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide. These reactions generate oxindoles or quinolones with spirocyclohexadienone rings, which could be applicable in synthesizing structurally similar compounds to N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide (Gonzalez-Lopez de Turiso & Curran, 2005).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of spiro-1,3-oxazine derivatives from related amides, as developed by Saikia et al. (2014), showcases a methodology that might be adapted for the synthesis of N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide. This method is characterized by its efficiency and short reaction times, which could be beneficial for synthesizing related compounds (Saikia et al., 2014).
Novel Compound Synthesis
The synthesis of novel series of compounds, such as the 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives described by El‐Faham et al. (2013), could indicate a potential route for the development of related compounds. The use of specific reagents and conditions in this research could provide insights into synthesizing N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide and its derivatives (El‐Faham et al., 2013).
Antimicrobial Applications
Research on novel antimicrobial compounds, such as the acyclic and heterocyclic dyes based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems by Shams et al. (2011), can offer a perspective on the potential biological activities of structurally related compounds like N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide. The study demonstrates how modifications to the molecular structure can lead to significant antimicrobial activity, which could be relevant for developing new pharmaceuticals (Shams et al., 2011).
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-13(14-5-9-21-10-6-14)18-11-15(20)19-16(12-17)7-3-2-4-8-16/h13-14,18H,2-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNIKIIETSAOPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclohexyl)-2-[1-(oxan-4-yl)ethylamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-](/img/structure/B2502536.png)



![3-(2-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2502540.png)


![4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B2502545.png)

![1-(3-methoxypropyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2502547.png)
![Cyclopentyl 4-[(prop-2-enoylamino)methyl]benzoate](/img/structure/B2502548.png)
![(E)-N-[2-methyl-4-[3-methyl-4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2502549.png)
![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502550.png)
